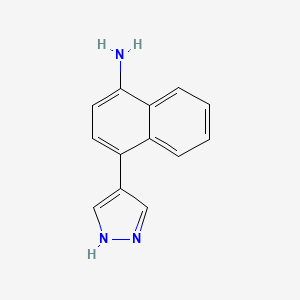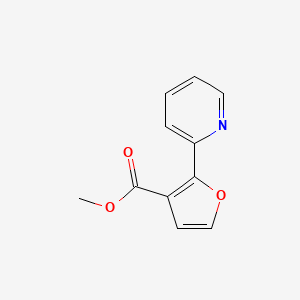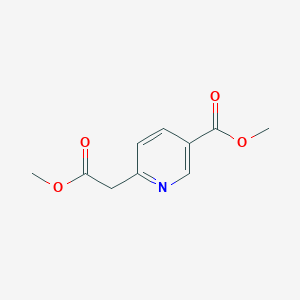![molecular formula C11H18N2O2 B11893977 (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 90058-33-6](/img/structure/B11893977.png)
(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic compound characterized by its unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic structure imparts rigidity and conformational stability, which can be advantageous in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This often involves the use of a diamine and a cyclic ketone under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions. Common reagents include isopropyl halides or isopropyl sulfonates in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like chromatography or crystallization to obtain high-purity product.
Types of Reactions:
Oxidation: ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Material Science: Its rigid structure makes it a candidate for the development of novel materials with specific mechanical properties.
Biology and Medicine:
Pharmacology: Due to its spirocyclic structure, it may exhibit unique interactions with biological targets, making it a potential candidate for drug development.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its incorporation into polymer chains can impart desirable properties such as increased rigidity and thermal stability.
Wirkmechanismus
The mechanism of action of ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- ®-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- ®-8-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
- ®-8-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione
Comparison:
- Structural Differences: The primary difference lies in the substituent on the spirocyclic core (isopropyl vs. methyl, ethyl, or propyl).
- Pharmacological Properties: The isopropyl group may impart different pharmacokinetic and pharmacodynamic properties compared to other alkyl groups.
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity in chemical reactions, affecting the types and yields of products formed.
This detailed overview provides a comprehensive understanding of ®-8-Isopropyl-6,9-diazaspiro[45]decane-7,10-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
90058-33-6 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(8R)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
LQWQEEBFWSSYAU-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C(=O)NC2(CCCC2)C(=O)N1 |
Kanonische SMILES |
CC(C)C1C(=O)NC2(CCCC2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)




![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)


![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11893955.png)



